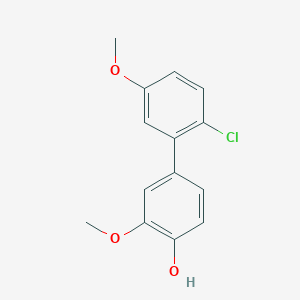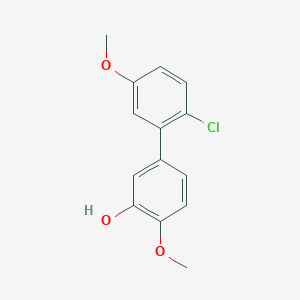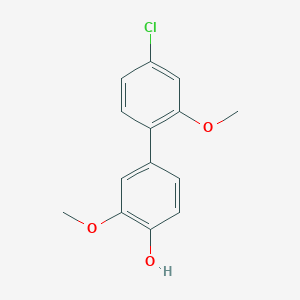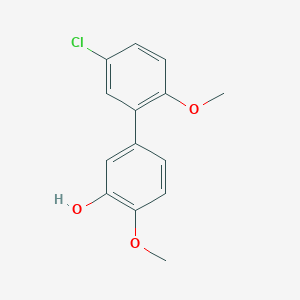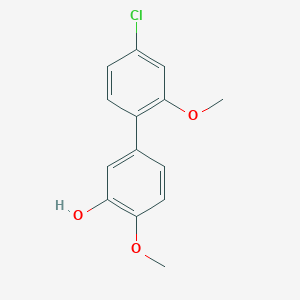
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% (5-DCPMP) is a phenolic compound with a wide range of applications in the scientific research field. It is a solid, white powder that is soluble in water and alcohol. In the scientific research field, 5-DCPMP is used for various purposes, including synthesis, biochemical and physiological studies, and laboratory experiments.
Mecanismo De Acción
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% binds to a specific protein target, which is known as the 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%-binding protein (5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%BP). This binding activates the protein and induces a conformational change in the protein, which leads to a cascade of biochemical events. The mechanism of action of 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% is not yet fully understood, but it is believed to involve the activation of various cellular pathways, such as signal transduction and transcriptional regulation.
Biochemical and Physiological Effects
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% has been shown to have various biochemical and physiological effects. In particular, it has been shown to inhibit the growth of certain cancer cells, and to reduce the expression of certain inflammatory cytokines. In addition, 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% has been shown to have antioxidant and anti-inflammatory effects, and to modulate the expression of various genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% has several advantages for laboratory experiments. First, it is a relatively inexpensive compound, and is readily available. Second, it is relatively easy to synthesize and purify. Third, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments. For example, it is not very soluble in water, and its effects on certain proteins and pathways are not yet fully understood.
Direcciones Futuras
There are several potential future directions for the use of 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%. First, it could be used to study the structure and function of proteins and DNA in greater detail. Second, it could be used to study the mechanism of action of various drugs, as well as to develop new drugs. Third, it could be used to study the effects of various environmental toxins on cellular pathways. Fourth, it could be used to study the effects of various diseases on cellular pathways. Finally, it could be used to develop new therapeutic strategies for various diseases.
Métodos De Síntesis
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% can be synthesized through a two-step process. First, 2,3-dichlorophenol is reacted with methanol in the presence of a base catalyst, such as sodium hydroxide, to form 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%. Second, the reaction mixture is heated to reflux for several hours, and then the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% has been used in various scientific research applications, such as the study of enzyme activity, protein folding, and cell signaling pathways. It has also been used in the study of drug metabolism and pharmacokinetics. In addition, 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% has been used to study the structure and function of proteins, as well as to study the structure and function of DNA.
Propiedades
IUPAC Name |
5-(2,3-dichlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-12-6-5-8(7-11(12)16)9-3-2-4-10(14)13(9)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFADDZCEMLPZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685692 |
Source


|
| Record name | 2',3'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)-2-methoxyphenol | |
CAS RN |
1261949-09-0 |
Source


|
| Record name | 2',3'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)

